Improved Drug-Likeness via Conjugated Styrylsulfonyl vs. Saturated Sulfonyl: Calculated Physicochemical Property Comparison
The target compound's trans-styrylsulfonyl group lowers logP and improves permeability predictors relative to a saturated benzylsulfonyl analog. Computed XLogP3 for the target is 2.1 [1], while a benzylsulfonyl analog (lacking the double bond and with added methylene) would be expected to increase logP by approximately 0.5–0.8 units based on fragment contribution methods, potentially exceeding Lipinski thresholds. The target also has zero hydrogen bond donors, a feature preserved across analogs but with the styryl group uniquely balancing polarity.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Hypothetical (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(benzylsulfonyl)piperidine: estimated XLogP3 ≈ 2.6–2.9 (fragment-based estimation, no empirical data available for exact analog) |
| Quantified Difference | Estimated ΔXLogP3 ≈ -0.5 to -0.8 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity is a critical driver of improved metabolic stability and reduced off-target toxicity; the styrylsulfonyl group achieves this without introducing hydrogen bond donors that would impair membrane permeability.
- [1] PubChem. (2025). Compound Summary for CID 119103891: (E)-3-(1-methyl-1H-pyrazol-3-yl)-1-(styrylsulfonyl)piperidine. National Library of Medicine. View Source
